SPIRO[FLUORENE-9,9-(10H)-PHENANTHREN]-10-ONE SPIRO[FLUORENE-9,9-(10H)-PHENANTHREN]-10-ONE
Brand Name: Vulcanchem
CAS No.: 1749-36-6
VCID: VC21238228
InChI: InChI=1S/C26H16O/c27-25-21-13-2-1-9-17(21)18-10-3-6-14-22(18)26(25)23-15-7-4-11-19(23)20-12-5-8-16-24(20)26/h1-16H
SMILES: C1=CC=C2C(=C1)C3=CC=CC=C3C4(C2=O)C5=CC=CC=C5C6=CC=CC=C46
Molecular Formula: C26H16O
Molecular Weight: 344.4 g/mol

SPIRO[FLUORENE-9,9-(10H)-PHENANTHREN]-10-ONE

CAS No.: 1749-36-6

Cat. No.: VC21238228

Molecular Formula: C26H16O

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

SPIRO[FLUORENE-9,9-(10H)-PHENANTHREN]-10-ONE - 1749-36-6

Specification

CAS No. 1749-36-6
Molecular Formula C26H16O
Molecular Weight 344.4 g/mol
IUPAC Name spiro[fluorene-9,10'-phenanthrene]-9'-one
Standard InChI InChI=1S/C26H16O/c27-25-21-13-2-1-9-17(21)18-10-3-6-14-22(18)26(25)23-15-7-4-11-19(23)20-12-5-8-16-24(20)26/h1-16H
Standard InChI Key KCQBAOXSMSWQBJ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=CC=CC=C3C4(C2=O)C5=CC=CC=C5C6=CC=CC=C46
Canonical SMILES C1=CC=C2C(=C1)C3=CC=CC=C3C4(C2=O)C5=CC=CC=C5C6=CC=CC=C46

Introduction

Chemical Identity and Structural Properties

Spiro[fluorene-9,9'-phenanthren-10'-one] is an organic compound with a distinctive molecular architecture featuring a spiro structure that connects a fluorene ring system with a phenanthrene ring system. The compound is characterized by a carbonyl group at the 10'-position of the phenanthrene moiety, which contributes to its unique electronic properties .

Basic Chemical Information

PropertyValue
CAS Number1749-36-6
Molecular FormulaC26H16O
Molecular Weight344.4 g/mol
IUPAC Namespiro[fluorene-9,10'-phenanthrene]-9'-one
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count0
XLogP3-AA5.9
Exact Mass344.120115130 Da

Table 1: Key chemical properties of Spiro[fluorene-9,9'-phenanthren-10'-one]

Structural Features

The unique spiro junction in this molecule creates a three-dimensional structure with distinct electronic properties. The spiro architecture, which involves the orthogonal arrangement of the fluorene and phenanthrene moieties connected through a single carbon atom, prevents π-conjugation between the two ring systems, resulting in interesting optoelectronic characteristics . The carbonyl group at the 10'-position of the phenanthrene ring acts as an electron-withdrawing group, influencing the compound's electronic properties and contributing to its functionality in various applications .

Spectroscopic Characteristics

The structural properties of spiro[fluorene-9,9'-phenanthren-10'-one] can be characterized through various spectroscopic techniques, providing valuable insights into its molecular architecture and electronic properties.

Spectral Data

Spectroscopic TechniqueKey Features
Mass Spectrometrym/z Top Peak: 344; m/z 2nd Highest: 315; m/z 3rd Highest: 316
FTIR SpectraTechnique: KBr WAFER
Raman SpectraData available through Wiley database

Table 2: Spectroscopic data for Spiro[fluorene-9,9'-phenanthren-10'-one]

The mass spectrometry data shows a prominent peak at m/z 344, corresponding to the molecular weight of the compound. The IR and Raman spectral data provide additional insights into the vibrational modes and bonding characteristics of the molecule .

Synthesis Methods

Low-Cost Synthesis Process

Spiro[fluorene-9,9'-phenanthren-10'-one] can be synthesized through a low-cost process that yields high purity product. Compared to conventional materials like 2,2',7,7'-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9'-spirobifluorene (Spiro-OMeTAD), the synthesis process for this compound is significantly simplified, requiring fewer purification steps .

The streamlined synthesis approach results in:

  • Increased production yield (>55%)

  • Reduced production costs (<30 USD/g)

  • High purity of the final product

Photochemical Synthesis

Another method for synthesizing this compound involves photochemical pinacol rearrangement. Irradiation of 9,9'-bifluorene-9,9'-diol results in the formation of 9-fluorenone and spiro[9H-fluorene-9,9'(10'H)phenanthren]-10'-one. The distribution of products depends on the solvent, with trifluoroethanol favoring the formation of the spiro compound due to its ability to stabilize carbocation intermediates .

Laser flash photolysis studies of the precursor diol in fluorinated alcohols reveal the formation of transient species absorbing at 350, 505, and 700 nm, with the latter two peaks attributed to the corresponding substituted 9-fluorenyl cation formed from photoheterolysis .

Applications in Solar Cell Technology

Hole-Transport Materials for Perovskite Solar Cells

One of the most significant applications of spiro[fluorene-9,9'-phenanthren-10'-one] is its use as a core structure in donor-acceptor-donor (D-A-D) hole-transport materials for perovskite solar cells. This represents the first reported use of D-A-D hole-transporting materials with spiro linkages in perovskite solar cells .

The compound's unique electronic properties make it an effective hole-transport material, facilitating the movement of positive charges (holes) within the solar cell structure. The incorporation of this compound in D-A-D materials results in high-performance perovskite solar cells with improved efficiency and stability .

Organic Sensitizers for Dye-Sensitized Solar Cells

Spiro[fluorene-9,9'-phenanthren-10'-one] has also been utilized in the development of D-A1-A2-π-A organic sensitizers for dye-sensitized solar cells (DSSCs). In this application, the compound serves as one of two auxiliary acceptors (A1) alongside benzo[c] thiadiazole (A2) .

The performance metrics of DSSCs incorporating this compound are impressive:

  • Power conversion efficiency (PCE) of up to 5.72% under AM1.5 conditions

  • PCE of 9.60% under one sun when co-sensitized with N719

  • Efficiency of 29.69% at 2500 lux under TL84 indoor light conditions

The superior performance of these sensitizers can be attributed to:

  • Inhibition of molecular aggregation due to the bulky spiro structure

  • Enhanced capture of Li+ ions by the carbonyl group, delaying charge recombination

  • Extended π-conjugation broadening the light absorption range

Photocatalytic Hydrogen Production

The application of spiro[fluorene-9,9'-phenanthren-10'-one]-based sensitizers extends to photocatalytic hydrogen production, demonstrating significant potential in renewable energy generation.

Hydrogen Production Performance

SensitizerHydrogen Production (1 hour)Hydrogen Production (12 hours)Turnover Number (TON)
FZ-17,430 μmol/g64,004 μmol/g4,249
FZ-29,190 μmol/g76,582 μmol/g5,378

Table 3: Hydrogen production performance of spiro[fluorene-9,9'-phenanthren-10'-one]-based sensitizers

The data demonstrates that FZ-2, which incorporates the spiro[fluorene-9,9'-phenanthren-10'-one] moiety, exhibits superior performance in photocatalytic hydrogen production compared to FZ-1. This enhanced performance indicates that FZ-2 can inject charges into TiO2 more efficiently and utilize them effectively for water splitting .

Applications in Organic Light-Emitting Diodes

Host Materials for High-Performance OLEDs

Spiro[fluorene-9,9'-phenanthren-10'-one] has been successfully employed as the core structure in host materials for organic light-emitting diodes (OLEDs). The MS-host materials, designated as MS-CN, MS-TPA, MS-PC, and MS-OC, feature the spiro[fluorene-9,9'-phenanthrene-10'-one] core configured with various functional groups including cyano, triarylamine, and carbazole .

These host materials exhibit a wide energy gap, making them suitable for use with green, yellow, and red emitters in various device architectures. The performance characteristics of OLEDs incorporating these host materials are particularly noteworthy .

OLED Performance Metrics

Among the host materials, MS-OC demonstrated the best efficiency performance across all devices due to its dense molecular packing, which influences charge transport properties. When used as a co-host with CN-T2T in a yellow OLED device with PO-01 as the emitter, the following performance metrics were achieved:

Performance ParameterValue
Luminance Efficiency80.0 cd A-1
Power Efficiency11.3 lm W-1
Turn-on Voltage2.1 V
External Quantum Efficiency (EQE)27.1%
Maximum Luminance142,464 cd m-2

Table 4: Performance metrics of yellow OLEDs with MS-OC/CN-T2T mixed host

The external quantum efficiency of 27.1% represents one of the highest values reported in the literature for PO-01-based devices, highlighting the exceptional performance of spiro[fluorene-9,9'-phenanthren-10'-one]-based host materials in OLED applications .

Comparison with Related Compounds

Structural Comparison with Spiro[fluorene-9,9'-xanthene]

Spiro[fluorene-9,9'-xanthene] represents a structurally related compound with similar applications in optoelectronic devices. While both compounds feature a spiro junction connecting two ring systems, spiro[fluorene-9,9'-xanthene] contains an oxygen atom in the xanthene moiety instead of the carbonyl group found in spiro[fluorene-9,9'-phenanthren-10'-one] .

PropertySpiro[fluorene-9,9'-phenanthren-10'-one]Spiro[fluorene-9,9'-xanthene]
Molecular FormulaC26H16OC25H16O
Molecular Weight344.4 g/mol332.4 g/mol
CAS Number1749-36-6159-62-6
Key Structural FeatureCarbonyl group in phenanthrene moietyOxygen atom in xanthene ring
ApplicationHole-transport materials, OLED hostsBlue-light-emitting materials

Table 5: Comparison between spiro[fluorene-9,9'-phenanthren-10'-one] and spiro[fluorene-9,9'-xanthene]

The structural differences between these compounds result in distinct electronic properties and applications. Spiro[fluorene-9,9'-xanthene] has been primarily investigated for applications in blue-light-emitting materials, while spiro[fluorene-9,9'-phenanthren-10'-one] has demonstrated versatility in hole-transport materials, OLED hosts, and photocatalytic applications .

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